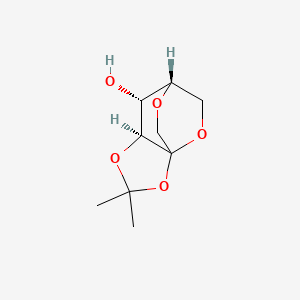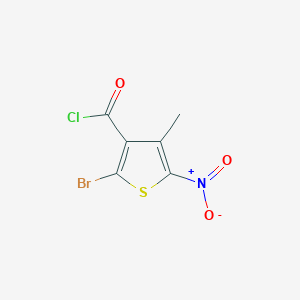![molecular formula C32H34Br2N4S B13406629 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a compound belonging to the class of quinoxalinothiadiazole-containing heterocycles. These compounds are known for their strong electron-accepting properties, making them valuable in the field of organic optoelectronics . The unique structure of this compound allows for the tuning of electronic and optical properties, which is essential for various applications in advanced materials and devices.
Vorbereitungsmethoden
The synthesis of 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available diaminomaleonitrile.
Bromination: The diaminomaleonitrile undergoes bromination to introduce bromine atoms at the desired positions.
Cyclization: The brominated intermediate is then subjected to cyclization reactions to form the quinoxaline core.
Analyse Chemischer Reaktionen
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as oxygen, nitrogen, or sulfur-containing groups.
Oxidation and Reduction: The compound can undergo redox reactions, which are essential for its application in electronic devices.
Common reagents used in these reactions include iron powder for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Organic Optoelectronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its strong electron-accepting properties.
Electrochromic Devices: The compound is used in electrochromic devices, which change color upon the application of an electric field.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors.
Wirkmechanismus
The mechanism by which 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline exerts its effects involves its strong electron-accepting ability. This property allows it to participate in charge transfer processes, which are crucial for its applications in electronic devices. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the electronic transitions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoxalinothiadiazole-containing heterocycles such as:
- 4,9-Dibromo-6,7-bis(9,9-didodecyl7-fluoro-9H-fluoren-2-yl)[1,2,5]thiadiazolo[3,4-g]quinoxaline .
- 4,9-Dibromo-6,7-bis(9,9-didodecyl-5,7-difluoro-9H-fluoren-2-yl)[1,2,5]thiadiazolo[3,4-g]quinoxaline .
These compounds share similar electron-accepting properties but differ in their substituents, which can affect their electronic and optical properties. The uniqueness of 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline lies in its specific hexylphenyl substituents, which provide distinct electronic characteristics.
Eigenschaften
Molekularformel |
C32H34Br2N4S |
|---|---|
Molekulargewicht |
666.5 g/mol |
IUPAC-Name |
4,9-dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C32H34Br2N4S/c1-3-5-7-9-11-21-13-17-23(18-14-21)27-28(24-19-15-22(16-20-24)12-10-8-6-4-2)36-30-26(34)32-31(37-39-38-32)25(33)29(30)35-27/h13-20H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZLSIHADPYUSGMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=C(C=C5)CCCCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)








